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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238 Get Quote

Foreword: The Analytical Imperative for Brominated
Isoxazoles
In the landscape of pharmaceutical and materials science research, halogenated heterocyclic

compounds are foundational building blocks. 4-Bromo-3,5-dimethylisoxazole (CAS No.

10558-25-5) is a prime example—a versatile intermediate whose isoxazole core and reactive

bromine atom offer a gateway to novel molecular architectures with potential antimicrobial and

anti-inflammatory properties.[1] The precise structural confirmation and purity assessment of

this key intermediate are not mere procedural formalities; they are the bedrock upon which

reliable and reproducible research is built. An impurity or a misidentified structure can derail a

research program, leading to wasted resources and invalid conclusions.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic

analysis of 4-Bromo-3,5-dimethylisoxazole. We will move beyond rote data presentation,

focusing instead on the causality behind the analytical choices and the logic of spectral

interpretation. The methodologies described herein are designed to form a self-validating

system, ensuring the highest degree of confidence in the material's identity and purity for

researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties
Before delving into spectroscopic analysis, a foundational understanding of the target molecule

is essential. This data informs sample handling, solvent selection, and the interpretation of
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spectral results.

Property Value Source

Molecular Formula C₅H₆BrNO [2]

Molecular Weight 176.01 g/mol [2]

Appearance
Clear colorless to light yellow

liquid
[2]

Boiling Point 176 °C (lit.) [2]

Density 1.478 g/mL at 25 °C (lit.) [2]

Refractive Index n20/D 1.486 (lit.) [2]

Storage 2-8°C, Light Sensitive [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. It provides detailed information about the carbon-hydrogen framework. For

4-Bromo-3,5-dimethylisoxazole, the symmetry of the molecule simplifies the spectra, making

it a textbook example for analysis.

Molecular Structure and Predicted Environments
First, let's visualize the structure and the unique atomic environments that NMR will probe. The

molecule has a plane of symmetry, rendering the two methyl groups chemically equivalent.

Caption: Molecular structure of 4-Bromo-3,5-dimethylisoxazole.

¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen nuclei (protons).

The chemical shift (δ) indicates the electronic environment, and due to the molecule's

symmetry, we expect a single signal for the six protons of the two equivalent methyl groups.
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Experimental Protocol:

Sample Preparation: Accurately weigh ~10-20 mg of 4-Bromo-3,5-dimethylisoxazole and

dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

Scientist's Rationale: CDCl₃ is a standard choice for its excellent solubilizing power for a

wide range of organic compounds and its single residual proton peak (δ ~7.26 ppm) rarely

interferes with signals from the analyte.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ 0.00 ppm).

Scientist's Rationale: TMS is chemically inert, volatile (allowing for easy sample recovery),

and its 12 equivalent protons give a sharp, strong singlet that does not overlap with most

other organic signals.[4]

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400

MHz (or higher) spectrometer.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm.

Data Interpretation and Expected Results: Due to the molecule's symmetry, the two methyl

groups at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they will

resonate at the same frequency, producing a single sharp peak.

Predicted Chemical
Shift (δ)

Multiplicity Integration Assignment

~2.4 ppm Singlet (s) 6H C3-CH₃ and C5-CH₃

Causality: The methyl protons are adjacent to sp²-hybridized carbons of the isoxazole ring,

which deshields them compared to protons on a simple alkane. The electronegative nitrogen

and oxygen atoms in the ring further contribute to this deshielding effect, pulling electron

density away and causing the signal to appear downfield around 2.4 ppm. The absence of

adjacent protons results in a singlet multiplicity.
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¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information on the carbon skeleton of a molecule. Each unique

carbon atom gives a distinct signal.

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~30-50 mg) may be beneficial to reduce acquisition time, given the low

natural abundance of the ¹³C isotope.

Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or equivalent)

spectrometer.

Scientist's Rationale: Proton decoupling is a standard technique that collapses carbon-

proton coupling, resulting in a spectrum where each unique carbon appears as a single

sharp line, simplifying interpretation and improving the signal-to-noise ratio.[5]

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to

the CDCl₃ solvent peak (δ ~77.16 ppm).[3]

Data Interpretation and Expected Results: The molecule has three distinct carbon

environments: the two equivalent methyl carbons, the two equivalent ring carbons attached to

the methyl groups (C3 and C5), and the single brominated carbon (C4).
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Predicted Chemical Shift
(δ)

Assignment Rationale for Shift

~10-15 ppm CH₃
Standard sp³ methyl carbon

range.

~90-100 ppm C4-Br

The "heavy atom effect" of

bromine significantly shields

this carbon, shifting it upfield.

This is a highly characteristic

signal.[6]

~160-170 ppm C3 and C5

These sp² carbons are part of

a heterocyclic system and are

bonded to electronegative

atoms (N and O), causing a

strong deshielding effect and

shifting them significantly

downfield.[5]

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific

functional groups absorb infrared radiation at characteristic frequencies, providing a

"fingerprint" of the molecule's composition.

IR Spectroscopy Workflow

Prepare Sample
(Neat Liquid Film)

Pass IR Beam
Through Sample

Measure Transmittance
vs. Wavenumber

Generate IR Spectrum
(Plot %T vs. cm⁻¹)

Identify Characteristic
Absorption Bands

Click to download full resolution via product page

Caption: A generalized workflow for acquiring an IR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/279531327_13C_NMR_Spectroscopy_of_Heterocycles_35_Diaryl-4-bromoisoxazoles
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/product/b080238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

Sample Preparation: As 4-Bromo-3,5-dimethylisoxazole is a liquid, the simplest method is

to prepare a neat film.

Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates. Press the plates together to form a thin, uniform liquid film.

Scientist's Rationale: Salt plates are used because they are transparent to infrared

radiation in the typical analytical range (4000-400 cm⁻¹). This "neat" method is fast and

avoids solvent peaks that could obscure analyte signals.

Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Background Correction: A background spectrum (of the empty spectrometer) must be run

first and automatically subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and water vapor.

Data Interpretation and Expected Results: The IR spectrum will confirm the presence of the

isoxazole ring and the alkyl groups, and the absence of other functional groups (like -OH or

C=O).

Wavenumber (cm⁻¹) Vibration Type Assignment

2900-3000 C-H stretch
sp³ C-H bonds of the methyl

groups

~1600-1650 C=N stretch Isoxazole ring imine bond[1]

~1400-1500 C=C stretch Isoxazole ring double bond

~1100-1250 C-O stretch Isoxazole ring ether linkage

500-700 C-Br stretch Carbon-bromine bond

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.researchgate.net/publication/392145225_Synthesis_Characterization_Theoretical_and_Antimicrobial_Studies_of_Substituted_Isoxazoline_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and break

apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the

molecular weight, while the fragmentation pattern provides clues about the molecule's

structure.

Experimental Protocol:

Sample Introduction: Dilute the sample in a suitable volatile solvent (e.g., methanol or

dichloromethane). Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) or direct infusion.

Ionization Method: Utilize Electron Ionization (EI) at 70 eV.

Scientist's Rationale: EI is a robust, high-energy technique that provides reproducible

fragmentation patterns, which are excellent for structural confirmation and library

matching.[7]

Mass Analysis: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular

ion and all significant fragments.

Data Interpretation and Expected Results: The most critical feature will be the molecular ion

peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly

1:1 ratio. This results in a characteristic "doublet" for any bromine-containing fragment.

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 175 (for

the C₅H₆⁷⁹BrNO ion) and m/z 177 (for the C₅H₆⁸¹BrNO ion). This distinctive M/M+2 pattern is

definitive proof of the presence of a single bromine atom.[7]

Key Fragments: Fragmentation in isoxazoles is complex, but common pathways involve

cleavage of the N-O bond or loss of substituents.

[M - CH₃]⁺: Loss of a methyl group, resulting in peaks at m/z 160/162.

[M - Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 96. This fragment would

appear as a singlet, as the isotopic signature is lost.

Other fragments resulting from ring cleavage are also possible.
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Caption: Plausible fragmentation pathways for 4-Bromo-3,5-dimethylisoxazole in EI-MS.

Conclusion: A Validated Analytical Picture
By systematically applying NMR, IR, and Mass Spectrometry, a complete and validated

analytical profile of 4-Bromo-3,5-dimethylisoxazole can be established. The ¹H and ¹³C NMR

spectra confirm the precise carbon-hydrogen framework and symmetry. The IR spectrum

provides a rapid fingerprint of the key functional groups, and the mass spectrum confirms the

molecular weight and the elemental presence of bromine through its distinct isotopic pattern.

Together, these techniques provide a self-validating system, ensuring that the material

proceeding to the next stage of research or development is unequivocally confirmed in its

structure and purity.

References
Babu, V., et al. (2012). Synthesis, Characterization, Theoretical and Antimicrobial Studies of
Substituted Isoxazoline Derivatives. Asian Journal of Chemistry. [Link]
Mass Spectrometry - Fragmentation P
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of
Ribonucleotides. MDPI. [Link]
13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities:
Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of
Organic Chemistry. [Link]
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic
investigation, electrochemical, and density functional theory (DFT) studies.
Novel synthesis and spectral characterization of some new substituted pyrazolones and
isoxazolone. Oriental Journal of Chemistry. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b080238?utm_src=pdf-body-img
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.benchchem.com/product/b080238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and characterization of azopyrazole and azoisoxazole derivatives from substituted
aniline.
13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry.
[Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern
Medical Center. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace
Impurities. Organometallics. [Link]
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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